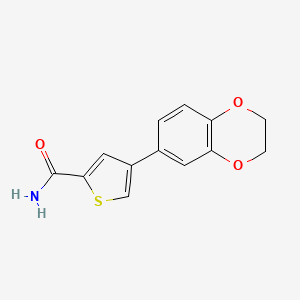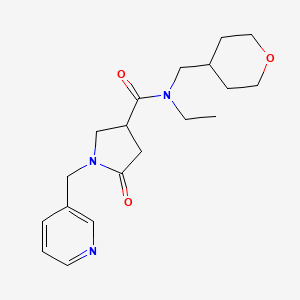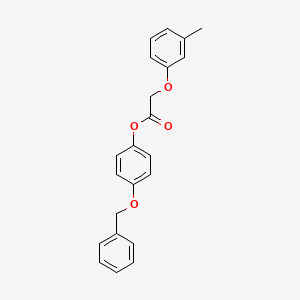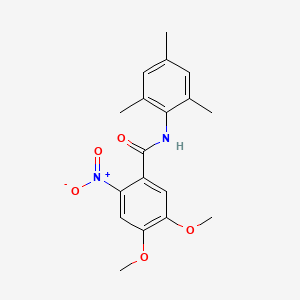![molecular formula C18H22F2N2O4 B5633953 8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5633953.png)
8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of spirocyclic compounds, including diazaspiro[4.5]decane derivatives, often involves complex processes designed to introduce or modify specific functional groups while maintaining the spirocyclic core. For example, Kossakowski et al. (1998) synthesized derivatives of 7,8-benzo-1,3-diazaspiro[4.5]decane bearing a 4-aryl-1-piperazinylbutyl group, indicating the versatility of synthetic routes for such compounds (Kossakowski, Zawadowski, Turło, & Kleps, 1998). Martin‐Lopez and Bermejo (1998) described the synthesis of azaspiro[4.5]decane systems by oxidative cyclization, highlighting the importance of cyclization reactions in forming the spirocyclic framework (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
The structural analysis of spirocyclic compounds like 8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid often involves X-ray crystallography and computational methods to understand the three-dimensional conformation and electronic structure. Silaichev et al. (2012) provided insights into the crystalline and molecular structures of related diazaspiro[4.4]nona derivatives, underscoring the importance of such analyses in understanding compound properties (Silaichev, Filimonov, Slepukhin, & Maslivets, 2012).
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of chemical reactivities due to their unique structural features. Kovtonyuk et al. (2005) explored the reactions of polyfluorinated cyclohexa-2,5-dienones, which could be related to the synthesis of difluoromethylated spirocyclic compounds, demonstrating the diverse reactivity of these systems (Kovtonyuk, Kobrina, Kataeva, & Haufe, 2005).
Physical Properties Analysis
The physical properties of spirocyclic compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments. Graus et al. (2010) discussed the supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, highlighting how substituents affect physical properties and supramolecular interactions (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Chemical Properties Analysis
The chemical properties of spirocyclic compounds are influenced by their functional groups and the spirocyclic core. Li et al. (2020) demonstrated a method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes, showcasing the impact of difluoroalkylation on the chemical properties of these compounds (Li, Zhao, Zhou, Wang, Hou, Song, Liu, & Han, 2020).
Propiedades
IUPAC Name |
8-[[3-(difluoromethoxy)phenyl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O4/c1-21-15(23)10-14(16(24)25)18(21)5-7-22(8-6-18)11-12-3-2-4-13(9-12)26-17(19)20/h2-4,9,14,17H,5-8,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWAWNRDLZYHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CC(=CC=C3)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR*,9bR*)-2-[(dimethylamino)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5633880.png)

![4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5633892.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5633899.png)
![3-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5633903.png)
![1-cyclopentyl-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5633923.png)
![N'-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-N-benzyl-N-methylsulfamide](/img/structure/B5633931.png)



![2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5633960.png)
![ethyl [1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperidin-2-yl]acetate](/img/structure/B5633962.png)
![5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5633971.png)